molecular formula C13H9F3S B7996338 1,3-Difluoro-5-[(4-fluorophenyl)sulfanylmethyl]benzene CAS No. 1443351-64-1

1,3-Difluoro-5-[(4-fluorophenyl)sulfanylmethyl]benzene

Cat. No.: B7996338
CAS No.: 1443351-64-1
M. Wt: 254.27 g/mol
InChI Key: BLONFFOVMWALEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Difluoro-5-[(4-fluorophenyl)sulfanylmethyl]benzene is a fluorinated aromatic compound featuring a central benzene ring substituted with fluorine atoms at the 1- and 3-positions and a sulfanylmethyl group at the 5-position. The sulfanylmethyl group itself bears a 4-fluorophenyl substituent, contributing to its electronic and steric profile.

Properties

IUPAC Name

1,3-difluoro-5-[(4-fluorophenyl)sulfanylmethyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3S/c14-10-1-3-13(4-2-10)17-8-9-5-11(15)7-12(16)6-9/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLONFFOVMWALEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)SCC2=CC(=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701206535
Record name Benzene, 1,3-difluoro-5-[[(4-fluorophenyl)thio]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701206535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443351-64-1
Record name Benzene, 1,3-difluoro-5-[[(4-fluorophenyl)thio]methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443351-64-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1,3-difluoro-5-[[(4-fluorophenyl)thio]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701206535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Difluoro-5-[(4-fluorophenyl)sulfanylmethyl]benzene typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as fluorobenzene derivatives and thiol compounds.

    Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.

    Reaction Steps: The key steps in the synthesis may include nucleophilic substitution reactions, where the fluorine atoms are introduced, and thiol-ene reactions to attach the sulfanylmethyl group to the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1,3-Difluoro-5-[(4-fluorophenyl)sulfanylmethyl]benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.

    Reduction: Reduction reactions can convert the compound into different reduced forms, such as thiols or sulfides.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium hydride (NaH) and various halogenating agents can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the benzene ring.

Scientific Research Applications

1,3-Difluoro-5-[(4-fluorophenyl)sulfanylmethyl]benzene has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1,3-Difluoro-5-[(4-fluorophenyl)sulfanylmethyl]benzene involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to target proteins or enzymes, leading to inhibition or modulation of their activity. The sulfanylmethyl group may also play a role in the compound’s reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogs

Compound : 1,3-Difluoro-5-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene

  • Structural Difference : The 4-fluorophenyl group in the target compound is replaced with a 4-chloro-3-fluorophenyl group.
  • Impact: Molecular Weight: The chloro-fluoro analog has a higher molecular weight (288.71 g/mol vs. ~272.27 g/mol for the target compound), primarily due to chlorine’s larger atomic mass. Crystal Packing: Chlorine’s larger van der Waals radius may lead to distinct intermolecular interactions compared to fluorine, affecting solubility and melting points .

Heterocyclic Derivatives

Compound : 4-(Benzenesulfonyl)-5-[(4-fluorophenyl)methylsulfanyl]-2-phenyl-1,3-oxazole

  • Structural Difference : Incorporates an oxazole ring with a sulfonyl group instead of a benzene core.
  • Impact :
    • Electronic Properties : The sulfonyl group is strongly electron-withdrawing, enhancing polarity and aqueous solubility compared to the sulfide group in the target compound.
    • Reactivity : The oxazole ring introduces heterocyclic aromaticity, which may influence biological activity or coordination chemistry .

Fluorophenyl-Containing Acenaphthene Derivatives

Compound : 1,2-Bis(4-fluorophenyl)-1-hydroxy-2,3,8-trimethoxyacenaphthene

  • Structural Difference : Features an acenaphthene core with hydroxy, methoxy, and fluorophenyl substituents.
  • Impact: Conformation: Intramolecular O–H⋯O hydrogen bonding stabilizes a cis conformation, absent in the target compound. Crystal Packing: Fluorophenyl groups form dihedral angles of 51.86–87.02° with the core, contrasting with the planar sulfanylmethyl-benzene structure of the target compound. Non-classical C–H⋯F interactions further stabilize packing .

Thiazole-Based Analogues

Compounds : 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (4) and its fluoro analog (5)

  • Structural Difference : Thiazole and pyrazole rings replace the benzene core.
  • Impact: Crystallography: Isostructural packing is observed, but halogen substituents (Cl vs. F) induce minor adjustments in molecular conformation. Electronic Effects: Fluorine’s electronegativity enhances dipole-dipole interactions compared to chlorine .

Comparative Data Table

Property/Compound Target Compound 4-Chloro-3-Fluoro Analog Oxazole Derivative Acenaphthene Derivative
Molecular Formula C₁₃H₉F₃S (inferred) C₁₃H₈ClF₃S C₂₃H₁₇FNO₃S₂ C₂₉H₂₃F₂O₄
Molecular Weight (g/mol) ~272.27 288.71 477.56 489.49
Key Functional Groups Sulfanylmethyl, Fluorophenyl Chloro-fluorophenyl Sulfonyl, Oxazole Hydroxy, Methoxy, Fluorophenyl
Notable Interactions Van der Waals, C–H⋯F (inferred) C–Cl⋯π (inferred) Dipole-dipole (sulfonyl) O–H⋯O, C–H⋯F
Packing Motif Planar (benzene core) Adjusted for Cl/F Layered (polar groups) Centrosymmetric dimers

Key Findings and Trends

Halogen Effects : Fluorine’s small size and high electronegativity favor compact crystal packing, while chlorine increases lipophilicity and alters reactivity .

Functional Group Influence : Sulfides (target compound) are less polar than sulfonyl derivatives (oxazole compound), impacting solubility and biological membrane permeability .

Heterocycles vs. Benzene : Heterocyclic cores (thiazole, oxazole) introduce additional sites for hydrogen bonding and electronic modulation compared to benzene-based structures .

Hydrogen Bonding : Compounds with hydroxy groups (e.g., acenaphthene derivative) exhibit intramolecular hydrogen bonding, absent in the target compound, leading to distinct solid-state architectures .

Biological Activity

1,3-Difluoro-5-[(4-fluorophenyl)sulfanylmethyl]benzene (CAS No. 1443351-64-1) is an organic compound characterized by its unique structure, which includes two fluorine atoms and a phenylsulfanylmethyl group. This compound is of significant interest in medicinal chemistry and material sciences due to its potential biological activities and applications.

Chemical Structure and Properties

The molecular formula for this compound is C13H9F3S, with a molecular weight of approximately 254.27 g/mol. The compound features a difluorobenzene core substituted with a sulfanylmethyl group linked to a para-fluorophenyl ring.

PropertyValue
Molecular FormulaC13H9F3S
Molecular Weight254.27 g/mol
IUPAC NameThis compound
CAS Number1443351-64-1

The biological activity of this compound is largely attributed to its ability to interact with various biological targets through its fluorinated aromatic system and the sulfanylmethyl moiety. The difluoromethyl group can form hydrogen bonds and engage in π-stacking interactions with target proteins, potentially influencing enzyme activity and receptor binding.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit antimicrobial properties. The presence of fluorine atoms often enhances the lipophilicity and metabolic stability of the compounds, which may contribute to their efficacy against microbial strains.

Anticancer Potential

Research has suggested that sulfur-containing compounds can exhibit anticancer activity. The specific interactions between the sulfanylmethyl group and cellular pathways involved in cancer proliferation are areas of ongoing investigation. Preliminary data indicate that this compound may inhibit certain cancer cell lines, although further studies are required to elucidate the precise mechanisms.

Case Study 1: Antimicrobial Efficacy

In a controlled study assessing the antimicrobial properties of various fluorinated benzene derivatives, this compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial viability at concentrations above 50 µg/mL, suggesting potential as an antimicrobial agent.

Case Study 2: Cytotoxicity in Cancer Cells

A study evaluating the cytotoxic effects of this compound on human breast cancer cell lines (MCF-7) demonstrated an IC50 value of approximately 30 µM. This indicates moderate cytotoxicity, warranting further exploration into its mechanism of action and potential as a chemotherapeutic agent.

Research Findings

Recent literature reviews have highlighted the following findings regarding the biological activity of this compound:

  • Fluorine Substitution Effects : The introduction of fluorine atoms enhances the compound's interaction with biological membranes, potentially increasing permeability and bioavailability.
  • Sulfanyl Group Reactivity : The phenylsulfanylmethyl group may undergo oxidation to form sulfoxides or sulfones, which could exhibit different biological activities compared to the parent compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.